molecular formula C5H3ClF3NS B1454101 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole CAS No. 1060815-98-6

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B1454101
CAS No.: 1060815-98-6
M. Wt: 201.6 g/mol
InChI Key: FTRDOORESQIZAM-UHFFFAOYSA-N
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Description

Product Overview 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole (CAS#: 1060815-98-6) is a high-purity chemical building block for research and development. This compound features the thiazole heterocycle, a versatile scaffold renowned in medicinal chemistry for its presence in a wide array of therapeutic agents . The molecule's structure, which includes a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group, makes it a valuable synthon for the synthesis of more complex, bioactive molecules . Research Applications and Value The thiazole ring is a privileged structure in drug discovery. Molecules containing this moiety are known to interact with diverse biological targets and have been developed for treatments across a spectrum of pathological conditions . The presence of the chloromethyl group on this thiazole derivative provides a reactive handle for further functionalization, allowing researchers to link the thiazole core to other pharmacophores or create novel chemical libraries. The trifluoromethyl group is a common bioisostere that can significantly influence a compound's potency, metabolic stability, and membrane permeability. This combination of features makes this compound a critical intermediate in the exploration of new therapeutic candidates, particularly in the fields of anti-inflammatories, antimicrobials, and anticancer agents . Handling and Usage This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDOORESQIZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-98-6
Record name 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
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Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition and altered metabolic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450s. This binding often results in the formation of a covalent adduct, leading to enzyme inactivation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. These interactions underscore the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within specific tissues and cells can affect its biochemical activity and overall efficacy. Studies have shown that the compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its effects on metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize within specific cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes.

Biological Activity

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring, which incorporates both sulfur and nitrogen atoms. The presence of a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position enhances its chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment.

  • Molecular Formula : C₁₁H₇ClF₃N₃S
  • Molecular Weight : 236.04 g/mol

The chloromethyl group is known for its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition of various enzymes.
  • Receptor Interaction : The compound may alter receptor functions due to its structural features, which enhance binding affinity through hydrophobic interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • Methodology : The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound. IC50 values were calculated to assess potency.
Cell LineIC50 (µM)Reference
A54912.5
MCF-715.0
HeLa10.0

The results indicated that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Methodology : Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential of this compound as an effective antimicrobial agent.

Case Studies

  • Study on Anticancer Activity : A study involving the treatment of A549 cells with varying concentrations of this compound revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
  • Antimicrobial Efficacy Assessment : In another study assessing the antimicrobial properties against Gram-positive and Gram-negative bacteria, the compound exhibited notable antibacterial activity comparable to standard antibiotics like ciprofloxacin and ampicillin .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring with a chloromethyl group and a trifluoromethyl substituent. The presence of these functional groups enhances its reactivity and biological activity. The molecular formula is C5H4ClF3N2SC_5H_4ClF_3N_2S with a molecular weight of approximately 202.6 g/mol.

Organic Synthesis

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles, facilitating the formation of more complex molecules.
  • Coupling Reactions : The trifluoromethyl group enhances the compound's reactivity in cross-coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals.

Table 1: Summary of Chemical Reactions

Reaction TypeDescription
Nucleophilic SubstitutionChlorine atom replaced by nucleophiles
Oxidation/ReductionInvolves thiazole ring and trifluoromethyl group
Coupling ReactionsForms complex structures with other reactants

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines.

  • Antimicrobial Activity : In vitro studies demonstrate effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives of this compound against human breast cancer cells. Results indicated significant cytotoxicity with an IC50 value of 12 µM, suggesting promising therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead structure for drug development targeting specific enzymes or receptors involved in disease processes. Its lipophilicity, enhanced by the trifluoromethyl group, allows for better membrane penetration.

Table 2: Potential Drug Targets

Target TypeDescription
EnzymesInhibition of specific metabolic pathways
ReceptorsModulation of receptor activity
Anticancer TargetsInduction of apoptosis in tumor cells

Industrial Applications

The unique properties of this compound make it valuable in industrial applications:

  • Advanced Materials : Used in the development of polymers and coatings with enhanced thermal stability and chemical resistance.
  • Agrochemicals : Its biological activity makes it suitable for formulating pesticides and herbicides that target specific pests without affecting non-target species.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents (Position) Molecular Weight Key Features
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole -ClCH2 (C2), -CF3 (C4) ~225.6* High electronegativity at C4; reactive ClCH2 group
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole () -ClCH2 (C5), -CH3 (C4), -CF3-Ph (C2) ~279.7 Methyl at C4 increases steric bulk; trifluoromethylphenyl enhances aromatic interactions
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole () -ClCH2 (C4), -Br-Ph (C2) 288.6 Bromophenyl group introduces halogen bonding potential
2-(Chloromethyl)-4-(4-nitrophenyl)thiazole () -ClCH2 (C2), -NO2-Ph (C4) ~265.7 Nitro group enhances electron-withdrawing effects
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride () -ClCH2 (C4), -CH2CH2Ph (C2) ~270.8 (free base) Phenylethyl group improves lipophilicity

*Calculated based on formula C5H3ClF3NS.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to nitro () or bromophenyl () substituents, influencing reactivity in electrophilic substitutions .
  • Reactivity : The chloromethyl group at C2 is more sterically accessible than at C4 or C5 (e.g., ), favoring nucleophilic attack in synthetic modifications .

Key Insights :

  • Antiviral Potency : The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets in viral enzymes (e.g., HIV-1 RT) compared to nitro or halogenated analogs .
  • Antimicrobial Efficacy : Chloromethyl-thiazoles with nitro/hydroxy substituents () show moderate activity, suggesting that trifluoromethyl substitution could improve target selectivity .

Preparation Methods

Step 1: Chlorination of Trifluoroacetic Ethyl Acetoacetate

  • Reagents: Trifluoroacetic ethyl acetoacetate and chlorosulfuric acid
  • Conditions:
    • Molar ratio chlorosulfuric acid to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.00
    • Addition temperature: -15°C to -5°C
    • Addition time: 1/5 to 1/6 of total temperature retention time
    • Temperature retention: 5°C to 15°C for 10–18 hours
  • Outcome: Formation of 2-chloro trifluoroacetyl ethyl acetoacetate intermediate with minimal overchlorinated by-products (<0.3%)

Step 2: Cyclization with Thioacetamide

  • Reagents: Thioacetamide and dehydrated alcohol (ethanol)
  • Conditions:
    • Molar ratio thioacetamide to chlorinated ester: 1.02–1.06:1.00
    • Volume ratio ethanol to chlorinated ester: 2.0–3.2
    • Reaction: Reflux with stirring for 8–12 hours
  • Outcome: Formation of 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole-5-ethyl formate and its hydrochloride salt

Step 3: Hydrolysis and Acidification

  • Reagents: Sodium hydroxide solution followed by acidification with concentrated hydrochloric acid
  • Conditions:
    • Hydrolysis under reflux for 3 hours
    • Decompression to recover ethanol solvent
    • Acidification to pH = 1 and aging for 2 hours
  • Outcome: Isolation of this compound-5-formic acid as off-white powder with yields around 91–92% and purity >98.5% by HPLC

Advantages of This Method

  • High overall recovery (>91%)
  • Avoids use of highly toxic solvents and reagents such as DMF, acetonitrile, and acetic anhydride
  • Simplified post-processing without extensive neutralization or chromatography
  • Recyclable ethanol solvent reduces waste and energy consumption

Alternative Preparation Routes: Halogenation of Methyl-Substituted Thiazoles

Though specific literature on direct chloromethylation of 4-(trifluoromethyl)-1,3-thiazole is limited, analogous compounds such as 5-(bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole are synthesized via:

This approach, while common for bromomethyl derivatives, can be adapted for chloromethyl analogs by substituting brominating agents with chlorinating agents under analogous conditions.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (HPLC %) Notes
Chlorination Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid -15 to 15 (controlled) 10–18 Controlled addition to minimize by-products
Cyclization Chlorinated intermediate + thioacetamide + ethanol Reflux (~78) 8–12 Direct use of ethanol as solvent
Hydrolysis & Acidification NaOH solution, then HCl acidification Reflux, then RT 3 + 2 (aging) 91–92 98.5–99.0 Ethanol recovered and recycled

Research Findings and Analysis

  • The chlorination step is critical to control temperature and reagent ratios to avoid overchlorination and side reactions.
  • Using ethanol as the solvent for cyclization and hydrolysis simplifies the process and reduces environmental impact.
  • The method achieves high yield and purity suitable for industrial-scale synthesis.
  • The process avoids complex purification steps such as column chromatography, favoring filtration and crystallization.
  • The recycling of ethanol solvent reduces waste and operational costs.

Q & A

Q. Q1. What are the established synthetic routes for 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via Hantzsch thiazole condensation. Key steps include:

  • Reacting thiosemicarbazones with α-haloketones (e.g., 2-bromo-4-chloroacetophenone) in ethanol under reflux .
  • Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) to improve yield.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from aqueous ethanol.
    Evidence from analogous thiazole syntheses suggests controlling stoichiometry (1:1 molar ratio) and using catalytic bases (e.g., triethylamine) to minimize side reactions .

Q. Q2. How can the purity and structural identity of this compound be validated experimentally?

Answer:

  • Melting point analysis : Compare observed values with literature data (e.g., 154.5°C for related nitro derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify thiazole protons (δ 7.5–8.5 ppm for aromatic protons; δ 4.5–5.0 ppm for –CH2Cl) and trifluoromethyl groups (¹³C δ 120–125 ppm, quartets due to ¹JCF coupling) .
    • IR : Confirm C–Cl (600–800 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
  • Elemental analysis : Validate C, H, N, S percentages (e.g., C10H7ClF3N2S requires C 41.03%, H 2.41%) .

Advanced Research Questions

Q. Q3. How do electronic effects of the trifluoromethyl and chloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • The –CF3 group is strongly electron-withdrawing, reducing electron density on the thiazole ring and activating the chloromethyl (–CH2Cl) site for nucleophilic attack (e.g., SN2 with amines or thiols).
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., piperidine vs. aniline) in polar aprotic solvents (DMF, DMSO). Use ¹H NMR to track –CH2Cl signal disappearance .
  • DFT calculations : Compare LUMO localization on –CH2Cl to predict regioselectivity .

Q. Q4. What experimental and computational strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:

  • Dose-response assays : Test across a wide concentration range (0.1–100 µM) to identify IC50 discrepancies .
  • Molecular docking : Compare binding modes to target proteins (e.g., acetylcholinesterase for anticholinesterase activity vs. bacterial DNA gyrase for antimicrobial effects). For example:
    • π-π interactions between the thiazole ring and Trp286 in acetylcholinesterase .
    • Hydrophobic interactions with bacterial membrane proteins .
  • ROS modulation assays : Quantify reactive oxygen species (ROS) scavenging via DPPH or ABTS assays to distinguish antioxidant mechanisms from direct antimicrobial action .

Q. Q5. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Accelerated stability studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks. Monitor via HPLC:
    • Hydrolysis of –CH2Cl to –CH2OH under acidic/neutral conditions.
    • Degradation of –CF3 groups is unlikely due to high bond dissociation energy .
  • Mass spectrometry : Identify degradation products (e.g., m/z 237.5 for dechlorinated derivatives) .

Q. Q6. What chromatographic methods are optimal for separating this compound from structurally similar impurities?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~12–14 min .
  • TLC : Silica gel GF254, hexane:ethyl acetate (3:1); Rf ≈ 0.5 .
  • GC-MS : Capillary column (DB-5MS), temperature ramp 50–300°C at 10°C/min. Monitor m/z 292 (M+) .

Methodological Challenges

Q. Q7. How can researchers address low yields in large-scale syntheses of this compound?

Answer:

  • Scale-up adjustments :
    • Replace ethanol with PEG-400 as a green solvent to enhance mixing and heat transfer .
    • Use flow chemistry for controlled addition of α-haloketones to minimize exothermic side reactions.
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) to accelerate thiazole ring formation .

Q. Q8. What strategies validate the compound’s interaction with biological targets when crystallographic data is unavailable?

Answer:

  • SAR studies : Synthesize analogs (e.g., –CF3 replaced with –CH3 or –Cl) and correlate structural changes with activity .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized target proteins.
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of enzyme active sites upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole
Reactant of Route 2
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole

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